molecular formula C20H21ClF3N5O B5096737 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol

2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol

Cat. No.: B5096737
M. Wt: 439.9 g/mol
InChI Key: UUHHOHUIVQCNIB-UHFFFAOYSA-N
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Description

2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a chlorophenyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl and aromatic groups allows for oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic rings or other functional groups, leading to the formation of reduced derivatives.

    Substitution: The aromatic rings and piperazine moiety can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject for further research and development.

Properties

IUPAC Name

2-[4-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N5O/c1-13-12-16(28-8-6-27(7-9-28)10-11-30)29-19(25-13)17(18(26-29)20(22,23)24)14-2-4-15(21)5-3-14/h2-5,12,30H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHHOHUIVQCNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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